molecular formula C14H19BrN2O3S B3451745 N-(3-bromophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

N-(3-bromophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide

Cat. No. B3451745
M. Wt: 375.28 g/mol
InChI Key: FETZLEODTHWDTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide, also known as BPPM, is a chemical compound that has gained significant attention in scientific research in recent years. It belongs to the class of sulfonamides, which are known for their diverse biological activities. BPPM has been found to exhibit potent anticancer, anti-inflammatory, and antiviral activities.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide is not fully understood. However, it is believed to act through multiple pathways. This compound has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators. Moreover, this compound has been found to inhibit the replication of influenza A virus by targeting the viral nucleoprotein.
Biochemical and Physiological Effects:
This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Moreover, this compound has been found to inhibit the replication of influenza A virus by reducing the expression of viral genes.

Advantages and Limitations for Lab Experiments

N-(3-bromophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has several advantages for lab experiments. It is a stable and easily synthesizable compound. It exhibits potent biological activities at low concentrations, making it an ideal candidate for further research. However, this compound has some limitations as well. Its mechanism of action is not fully understood, and its toxicity profile is not well characterized. Moreover, this compound has poor solubility in water, which can limit its use in some experiments.

Future Directions

N-(3-bromophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has shown promising results in preclinical studies, and there is a need for further research to explore its potential as a therapeutic agent. Some of the future directions for this compound research include:
1. Investigating the mechanism of action of this compound in detail to identify its molecular targets.
2. Evaluating the toxicity profile of this compound in vivo to determine its safety for human use.
3. Developing new formulations of this compound to improve its solubility and bioavailability.
4. Investigating the synergistic effects of this compound with other anticancer or antiviral agents.
5. Conducting clinical trials to evaluate the efficacy of this compound as a therapeutic agent for cancer or viral infections.
Conclusion:
This compound is a promising chemical compound that exhibits potent biological activities. Its anticancer, anti-inflammatory, and antiviral activities make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and toxicity profile. This compound has the potential to be developed into a therapeutic agent for cancer and viral infections, and further research in this area is warranted.

Scientific Research Applications

N-(3-bromophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide has been extensively studied for its biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, this compound has been shown to have antiviral activity against influenza A virus.

properties

IUPAC Name

N-(3-bromophenyl)-N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O3S/c1-21(19,20)17(13-7-5-6-12(15)10-13)11-14(18)16-8-3-2-4-9-16/h5-7,10H,2-4,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETZLEODTHWDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCCC1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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